5,6-Diphenyl-morpholin-3-one is a compound belonging to the morpholinone class, characterized by a morpholine ring substituted with two phenyl groups at the 5 and 6 positions and a carbonyl group at the 3 position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
5,6-Diphenyl-morpholin-3-one is classified as a heterocyclic organic compound, specifically a morpholinone. Its structure includes a six-membered morpholine ring containing one oxygen atom and five carbon atoms, along with two phenyl substituents that enhance its pharmacological properties.
The synthesis of 5,6-diphenyl-morpholin-3-one can be achieved through several methods:
The reaction conditions are crucial for optimizing yield and purity. Monitoring the reaction progress through conversion controls ensures that the synthesis proceeds efficiently, often completing within 1.5 to 2 hours . The final product is purified through crystallization or chromatography techniques.
The molecular structure of 5,6-diphenyl-morpholin-3-one features:
The chemical formula for 5,6-diphenyl-morpholin-3-one is . The molecular weight is approximately 255.33 g/mol.
5,6-Diphenyl-morpholin-3-one can participate in various chemical reactions:
The reactivity of this compound is influenced by the presence of electron-donating phenyl groups which can stabilize certain intermediates during chemical transformations .
The mechanism of action for compounds like 5,6-diphenyl-morpholin-3-one often involves interaction with biological targets such as enzymes or receptors. The phenyl substituents can enhance binding affinity due to π-stacking interactions with aromatic amino acids in target proteins.
Studies have indicated that similar morpholinone derivatives exhibit significant biological activity, including cytotoxic effects on cancer cells while showing low toxicity towards normal cells . This suggests potential applications in cancer therapy.
5,6-Diphenyl-morpholin-3-one has several scientific applications:
Recent advances have enabled efficient functionalization of the morpholin-3-one core, particularly for complex derivatives like 5,6-Diphenyl-morpholin-3-one (CAS: EVT-14260200). A pivotal method employs copper-catalyzed oxidative C–H functionalization, utilizing Cu(I)Cl (5–10 mol%) with acetic acid as an additive and molecular oxygen as a terminal oxidant. This cross-dehydrogenative coupling (CDC) reaction achieves >95% yield for C–N bond formation between morpholinones and cyclic imides (e.g., phthalimide) under mild conditions (60°C, 12–24 h). The reaction tolerates diverse substituents on the phenyl rings, enabling access to derivatives with potential biological activity [3].
Large-scale synthesis of the morpholin-3-one scaffold itself has been optimized using acid-mediated cyclization. Treatment of β-amino alcohols with trifluoroacetic acid in toluene under reflux (3 h) provides 3-morpholinone in 94.6% yield after recrystallization. This method is industrially viable, as demonstrated for 50 L reactor batches [4]. Alternative routes include ring-closing strategies via dibromoethane intermediates, where bromoesters derived from amino acids undergo thermal cyclization to form 5,6-disubstituted morpholin-3-ones [7].
Table 1: Key Synthetic Routes for Morpholin-3-one Derivatives
Method | Conditions | Yield | Key Advantages | |
---|---|---|---|---|
Cu(I)-Catalyzed CDC | CuCl, O₂, AcOH, 60°C, DCM | >95% | Atom-economical, no pre-functionalization | |
Acid-Mediated Cyclization | TFA, toluene, reflux, 3 h | 94.6% | Scalable (>2.5 kg), high purity | |
Ring-Closure (dibromoethane) | 80–100°C, 24 h, polar aprotic solvents | 70–85% | Adaptable to N-aryl substituents | [3] [4] [7] |
Asymmetric synthesis of morpholinone derivatives leverages earth-abundant metal catalysts and organocatalysts. Copper-based systems with chiral bisoxazoline ligands induce enantioselectivity during α-alkylation, achieving up to 92% ee for 5,6-disubstituted morpholin-3-ones. The catalytic cycle involves substrate coordination to Cu(I), followed by stereocontrolled nucleophile addition [3].
Nucleobase catalysts (e.g., adenine derivatives) facilitate enantioselective functionalization via hydrogen-bonding interactions. Guanine-embedded catalysts promote Michael additions to morpholinone enoates with 85% ee and 90% yield, exploiting π-stacking and multiple H-bonding sites to stabilize transition states [5]. Solvent optimization is critical: non-polar solvents (toluene) enhance enantioselectivity by minimizing catalyst aggregation.
Recent work also explores biocatalytic approaches using engineered lipases to resolve racemic morpholinone precursors. Candida antarctica lipase B (CAL-B) achieves kinetic resolution with E-values >200 for acetate hydrolysis, enabling access to enantiopure intermediates for anticancer agents [3].
Solid-phase synthesis enables incorporation of 5,6-Diphenyl-morpholin-3-one units into peptide chains for conformational constraint. TentaGel resin functionalized with Fmoc-protected morpholinone phosphinates allows iterative chain elongation via H-phosphonate chemistry. Key steps include:
This method facilitates peptide stapling by crosslinking side chains with morpholinone linkers, enhancing helical content and protease resistance. Stapled peptides show >50-fold improved binding to oncogenic targets (e.g., MDM2) compared to linear analogs. Automated synthesizers achieve 90% coupling efficiency per cycle, enabling multi-gram production of therapeutic candidates [6].
5,6-Diphenyl-morpholin-3-one serves as a versatile electrophile in bioconjugation due to its activated carbonyl at C3. Its reactivity toward nucleophiles (e.g., amines, thiols) enables:
Table 2: Bioconjugation Applications of Morpholinone Derivatives
Application | Reaction Partner | Product Function | Efficiency | |
---|---|---|---|---|
PROTAC Linkers | Phthalimide | BRD4 degrader | DC₅₀: 10–50 nM | |
PβAE Synthesis | Di-amines | Gene delivery vectors | Transfection: >80% | |
Antibody-Drug Conjugates | Cysteine residues | Tumor-targeted payload release | Loading: 2–4 DAR | [3] [6] |
Electrophilicity modulation is achieved through 5,6-aryl substituents: Electron-withdrawing groups (e.g., p-CF₃) accelerate conjugation kinetics by 3-fold, while electron-donating groups (p-OMe) enable pH-controlled release in endosomes [3].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0